(3'-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine
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Overview
Description
(3’-Fluoro-6-methyl-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that features a biphenyl structure with a fluoro and methyl substituent on one of the phenyl rings and a methanamine group on the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Fluoro-6-methyl-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Substituents: The fluoro and methyl groups can be introduced via electrophilic aromatic substitution reactions.
Amination: The methanamine group can be introduced through a reductive amination process, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of (3’-Fluoro-6-methyl-[1,1’-biphenyl]-3-yl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3’-Fluoro-6-methyl-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The fluoro and methyl groups can be substituted with other functional groups through nucleophilic aromatic substitution or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanamine group can yield imines or nitriles, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3’-Fluoro-6-methyl-[1,1’-biphenyl]-3-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It can serve as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry
In industry, (3’-Fluoro-6-methyl-[1,1’-biphenyl]-3-yl)methanamine is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (3’-Fluoro-6-methyl-[1,1’-biphenyl]-3-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methyl groups can influence the compound’s binding affinity and selectivity, while the methanamine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
(3’-Fluoro-[1,1’-biphenyl]-3-yl)methanamine: Lacks the methyl group, which can affect its reactivity and binding properties.
(3’-Methyl-[1,1’-biphenyl]-3-yl)methanamine: Lacks the fluoro group, which can influence its electronic properties and reactivity.
(3’-Fluoro-6-methyl-[1,1’-biphenyl]-4-yl)methanamine: The position of the methanamine group is different, which can affect its overall reactivity and interactions.
Uniqueness
(3’-Fluoro-6-methyl-[1,1’-biphenyl]-3-yl)methanamine is unique due to the specific combination of fluoro, methyl, and methanamine groups on the biphenyl core. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[3-(3-fluorophenyl)-4-methylphenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10-5-6-11(9-16)7-14(10)12-3-2-4-13(15)8-12/h2-8H,9,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDCODOTDTVESI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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